Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride
CAS No.:
Cat. No.: VC20349775
Molecular Formula: C19H19ClN2O4
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19ClN2O4 |
|---|---|
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C19H18N2O4.ClH/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23;/h3-10,16H,2,11,20H2,1H3;1H |
| Standard InChI Key | ZMHKWNAMOOTOSM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O.Cl |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core structure consists of three distinct functional groups:
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Ethyl ester group: Positioned at the terminal end, this group enhances solubility in organic solvents and influences metabolic stability.
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4-Aminophenyl moiety: The aromatic ring with a primary amine group facilitates hydrogen bonding and participation in electrophilic substitution reactions .
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Phthalimide unit: A planar, bicyclic structure with two ketone groups, contributing to hydrophobic interactions and serving as a common pharmacophore in drug design .
The hydrochloride salt form improves aqueous solubility, critical for biological assays . The chiral center at the second carbon of the propanoate chain confers stereoselectivity, with the (S)-enantiomer being the predominant form studied .
Key Structural Data
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 374.82 g/mol |
| Melting point | 102–103 °C |
| Density | 1.331 g/cm³ (predicted) |
| Refractive index | 1.637 |
| InChI key | RYROTMZMTMCWEP-INIZCTEOSA-N |
The InChI key confirms the compound’s unique stereochemical configuration, critical for its interaction with biological targets .
Synthesis and Industrial Production
Stepwise Synthesis
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Esterification: Reacting 3-(4-nitrophenyl)propanoic acid with ethanol under acidic conditions yields the ethyl ester. Catalysts like sulfuric acid are typically employed.
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Nucleophilic substitution: The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst, forming 3-(4-aminophenyl)propanoate.
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Phthalimide conjugation: The amine reacts with phthalic anhydride in refluxing toluene, forming the isoindole-1,3-dione ring .
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Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization from ethanol/water mixtures .
Industrial Considerations
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Batch vs. continuous flow: Batch processes dominate due to scalability, though continuous flow systems improve yield for intermediates.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as required for pharmaceutical intermediates .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound demonstrates remarkable stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments. Key reactions include:
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Ester hydrolysis: In aqueous NaOH, the ethyl ester cleaves to form the carboxylic acid.
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Amine acylation: The primary amine reacts with acetyl chloride to form an acetamide derivative .
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Phthalimide ring-opening: Under reductive conditions (e.g., hydrazine), the isoindole ring opens to yield a primary amine.
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